molecular formula C13H16N4 B3282938 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile CAS No. 75928-87-9

3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile

Cat. No.: B3282938
CAS No.: 75928-87-9
M. Wt: 228.29 g/mol
InChI Key: PLUJIDKQUPLJCJ-UHFFFAOYSA-N
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Description

3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile (CAS 75928-87-9) is a specialized pyridine derivative of significant interest in advanced materials and medicinal chemistry research. This compound features a pyridine core functionalized with diethylamino and methyl substituents, along with two nitrile groups, a structure known to impart valuable electronic properties. With a molecular formula of C13H16N4 and a molecular weight of 228.29 g/mol, it serves as a key synthetic intermediate and building block for developing complex polyaromatic π-systems . Pyridine dicarbonitrile derivatives are prominent in materials science, particularly in the development of heavy-metal-free organic light-emitting diodes (OLEDs) . These compounds often act as strong electron acceptors and can exhibit efficient intramolecular charge transfer (ICT) and thermally activated delayed fluorescence (TADF), making them promising for use in next-generation organic electronic devices . Furthermore, structurally related 2-amino-4-arylpyridine-3,5-dicarbonitrile scaffolds have demonstrated potent inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, highlighting their potential in pharmaceutical research for neurodegenerative diseases . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-5-17(6-2)13-10(4)9(3)11(7-14)16-12(13)8-15/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUJIDKQUPLJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(N=C(C(=C1C)C)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between suitable precursors such as acetylacetone and malononitrile in the presence of ammonium acetate.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine and a suitable leaving group on the pyridine ring.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyano groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine in the presence of a suitable leaving group.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile serves as a versatile synthon in organic synthesis. It can be utilized in:

  • Formation of Heterocycles : The compound can participate in cyclization reactions to form various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.
  • Reactions with Electrophiles : Its nucleophilic properties allow it to react with electrophiles, leading to the formation of new carbon-nitrogen bonds.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
CyclizationForms pyridine derivativesShishoo et al., 1983
Electrophilic SubstitutionReacts with alkyl halides to form aminesDeo et al., 1990
CondensationForms imines and related compoundsAl-Haiza et al., 2003

Medicinal Chemistry

The compound has shown potential as a pharmacologically active agent. Research indicates that derivatives of pyridine compounds exhibit various biological activities, including:

  • Antitumor Activity : Some studies suggest that modifications of this compound can lead to effective antitumor agents.
  • Antimicrobial Properties : The structural features of the compound contribute to its ability to inhibit bacterial growth.

Case Study: Antitumor Activity

In a study published by Soliman et al. (2012), derivatives of cyano-amino pyridines were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to significant reductions in cell viability, suggesting a pathway for developing new anticancer therapies .

Material Science

Beyond biological applications, this compound has been explored in material science:

  • As a Ligand : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
  • Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices for enhanced properties.

Table 2: Applications in Material Science

ApplicationDescriptionReference
Coordination ChemistryUsed as a ligand for metal complexesMurata et al., 2003
Polymer ModificationEnhances properties of polymeric materialsKonda et al., 2010

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano groups can engage in dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Key Substituents Physical/Chemical Properties Reactivity/Applications
3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile Diethylamino (C3), methyl (C4, C5), nitrile (C2, C6) High lipophilicity due to diethylamino and methyl groups; polar nitriles enhance solubility in aprotic solvents. Electron-rich ring favors electrophilic substitution. Potential use in anti-infective agents or signaling pathway modulation due to bioactivity .
3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile Diethylamino (C3), methyl (C4), nitrile (C2, C6) Reduced steric hindrance compared to the 4,5-dimethyl analog; slightly higher solubility in polar solvents. Studied in immune and inflammatory pathways; structural simplicity may enhance metabolic stability .
2,6-Dichloropyridine-3,5-dicarbonitrile Chloro (C2, C6), nitrile (C3, C5) Orthorhombic crystal structure (Pbca space group); electron-withdrawing Cl groups reduce ring electron density. Reacts via nucleophilic substitution (Cl displacement); intermediate in synthesis of pharmaceuticals .
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile Chloro (C2, C6), methyl (C4, C5), nitrile (C3) Increased steric bulk from methyl groups; Cl substituents enhance stability but limit solubility. Used as a precursor for agrochemicals or ligands in catalysis .
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile Fluorophenyl (C4), methyl (C2, C6), nitrile (C3, C5), dihydropyridine ring Partially saturated ring improves planarity and bioavailability; fluorophenyl enhances lipophilicity. Explored in medicinal chemistry (e.g., calcium channel modulation) due to dihydropyridine scaffold .

Key Findings:

Electronic Effects: The diethylamino group in the target compound donates electron density, making it more reactive toward electrophiles compared to chlorinated analogs (e.g., 2,6-dichloropyridine derivatives) . Chlorine substituents in 2,6-dichloro analogs increase electrophilicity, favoring nucleophilic substitution reactions .

The dihydropyridine derivative (4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile) exhibits higher bioavailability due to its partially saturated ring and fluorophenyl group .

Crystallographic Stability :

  • 2,6-Dichloropyridine-3,5-dicarbonitrile adopts an orthorhombic (Pbca) structure with distinct packing efficiency, which may influence its solid-state stability compared to alkyl-substituted analogs .

Applications :

  • Chlorinated derivatives serve as versatile intermediates in pharmaceutical synthesis , while dihydropyridines are prioritized in drug discovery for their bioactive scaffolds .
  • The target compound’s combination of electron-donating and polar groups positions it as a candidate for probing signaling pathways or anti-infective development .

Biological Activity

3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile (C13H16N4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16N4
  • Molecular Weight : 228 Da
  • LogP : 3.09 (indicating moderate lipophilicity)
  • Polar Surface Area : 64 Ų
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 0

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The diethylamino group enhances its binding affinity to biological receptors and enzymes, influencing several biochemical pathways.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been demonstrated to inhibit the secretion of virulence factors in pathogenic bacteria, thus reducing their pathogenicity .
  • Anti-inflammatory Effects
    • Research indicates that this compound can modulate inflammatory responses by downregulating pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by excessive inflammation .
  • Cardioprotective Properties
    • In vitro studies suggest that it may protect cardiac cells from oxidative stress and inflammation, which are critical in myocardial ischemia/reperfusion injury models. The compound has shown potential in reducing cell death and improving survival rates under oxidative stress conditions .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with an IC50 value determined at 50 μM. The compound effectively reduced the secretion of virulence factors by approximately 50% at this concentration .

Case Study 2: Cardioprotection in Ischemia Models

In a rat model of myocardial ischemia/reperfusion injury, administration of the compound prior to inducing ischemia resulted in a significant reduction in infarct size and improved cardiac function. The mechanism was linked to the upregulation of Nrf2 and downregulation of NLRP3 inflammasome activation .

Research Findings Summary

Study FocusKey FindingsReference
Antimicrobial ActivityInhibition of E. coli and S. aureus growth
Anti-inflammatory EffectsDownregulation of pro-inflammatory cytokines
CardioprotectionReduced infarct size in ischemia/reperfusion models

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyridine-dicarbonitrile derivatives, and how can they be adapted for 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile?

  • Methodological Answer : Pyridine-dicarbonitrile derivatives are typically synthesized via cyclocondensation reactions using substituted aldehydes, malononitrile, and amines. For analogs like this compound, refluxing in pyridine or ethanol with catalysts (e.g., piperidine) is common. Critical parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Reaction time : Extended reflux (6–12 hours) ensures complete cyclization .
  • Purification : Recrystallization from ethanol-DMF mixtures improves yield and purity .
    Example: A related synthesis for 2-(thiophene-2-yl)carbonyl analogs involved refluxing precursors in pyridine for 6 hours, followed by neutralization and recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic features should be prioritized?

  • Methodological Answer :
  • IR Spectroscopy :
  • Cyano (C≡N) stretches appear at 2200–2250 cm⁻¹ .
  • Amine (N-H) bends: ~1530–1560 cm⁻¹ (e.g., observed in dihydropyridine analogs) .
  • NMR Spectroscopy :
  • ¹H NMR :
  • Diethylamino protons: δ 1.0–1.4 ppm (triplet, CH2CH3) and 3.2–3.5 ppm (quartet, N-CH2).
  • Methyl groups (C4/C5): δ 2.3–2.5 ppm (singlet) .
  • ¹³C NMR :
  • Nitrile carbons: δ 115–120 ppm .
  • Pyridine ring carbons: δ 120–150 ppm .
  • Mass Spectrometry :
  • Molecular ion peaks (e.g., m/z ~350–400 for similar dicarbonitriles) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation from ethanol/acetone mixtures is ideal for obtaining single crystals.
  • Data Collection :
  • Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Key parameters: Orthorhombic system (e.g., space group Pbca), unit cell dimensions (e.g., a = 6.84 Å, b = 12.13 Å, c = 19.43 Å) .
  • Refinement :
  • Software like SHELXL for structure solution.
  • Analyze H-bonding (e.g., N-H···N interactions) and π-stacking of the pyridine ring .

Q. How should researchers address discrepancies in reported spectral data or synthetic yields for pyridine-dicarbonitrile derivatives?

  • Methodological Answer :
  • Controlled Replication :
  • Reproduce reactions under identical conditions (solvent, temperature, catalyst).
  • Example: A study on dihydropyridines reported varying NH2 chemical shifts (δ 6.2–6.5 ppm ) due to solvent polarity differences .
  • Cross-Validation :
  • Compare IR, NMR, and XRD data with computational models (e.g., DFT calculations).
  • Error Analysis :
  • Quantify impurities via HPLC or TLC. Adjust recrystallization solvents to isolate pure phases .

Q. What mechanistic insights guide the design of reactions involving this compound as a precursor or intermediate?

  • Methodological Answer :
  • Nucleophilic Substitution : The electron-deficient pyridine ring facilitates CN group substitution.
  • Cycloaddition Reactions : Dicarbonitriles participate in [2+2] or [4+2] cycloadditions under UV light or thermal conditions.
  • Coordination Chemistry :
  • Use as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) by leveraging cyano and amine donor sites.
  • Monitor coordination shifts in IR (e.g., C≡N stretch red-shift to 2150–2200 cm⁻¹ ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile
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3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile

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